Antifungal agent 76

Antifungal drug discovery Biphenyl scaffold optimization Structure-activity relationship

Antifungal agent 76 (compound 23h) is a non-interchangeable biphenyl antifungal probe with a membrane-disruption mechanism that bypasses CYP51-mediated azole resistance. 8-256-fold more potent than lead noraucuparin; MIC 0.16 μg/mL vs C. neoformans (12.5× more active than analog 23g); retains full potency against fluconazole-resistant C. albicans strain 103 (MIC 0.25 vs >64 μg/mL). Negligible CYP450 inhibition (all isoforms IC50 >50 μM) ensures clean PK profiles for combination studies. Select for azole-resistance circumvention, cryptococcal virulence models, and biphenyl SAR benchmarking where mechanistic class distinction and probe selectivity are critical.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
Cat. No. B12382400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 76
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)O
InChIInChI=1S/C17H20O2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12,18-19H,2-5H2,1H3
InChIKeyPASRRHHNIKADHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 76 (Compound 23h) Procurement Guide: Potent Biphenyl-Derived Antifungal Research Compound


Antifungal agent 76 (also designated as compound 23h) is a synthetic biphenyl derivative inspired by natural phytoalexin scaffolds, identified through medicinal chemistry optimization efforts to combat invasive fungal infections [1]. With a molecular formula of C17H20O2 and molecular weight of 256.34 g/mol, this compound is supplied as a research-grade reagent (purity ≥95-98%) for in vitro and in vivo antifungal studies [2]. Preliminary mechanistic investigations indicate that 23h achieves its fungicidal activity through disruption of the fungal cell membrane, a mode of action that may complement existing azole-targeting strategies [1]. The compound has been characterized for broad-spectrum activity against clinically relevant fungal pathogens including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus [1][3].

Why Antifungal Agent 76 (Compound 23h) Cannot Be Substituted by Generic Azoles or Other Biphenyl Analogs


Generic substitution is not scientifically valid for Antifungal agent 76 (compound 23h) due to its distinct biphenyl scaffold derived from natural phytoalexins rather than conventional triazole cores, and its experimentally validated activity profile that diverges significantly from both clinical reference agents and structurally related analogs [1][2]. Unlike fluconazole and voriconazole which target lanosterol 14α-demethylase (CYP51/Erg11), compound 23h exerts its antifungal effects through fungal cell membrane disruption, a mechanism that confers activity against fluconazole-resistant Candida albicans strains where azole therapy fails [2]. Within its own analog series, compound 23h demonstrates 8-256-fold greater potency than the lead compound noraucuparin, and exhibits species-specific potency differences compared to its closest analog 23g—for instance, 23h shows substantially higher activity against Cryptococcus neoformans (MIC 0.16 μg/mL vs 23g's MIC 2.0 μg/mL) [1][2]. These quantifiable differentiation points render compound 23h a non-interchangeable research tool for studies involving azole-resistant pathogens, cryptococcal virulence mechanisms, or structure-activity relationship investigations of biphenyl antifungals.

Antifungal Agent 76 (Compound 23h): Quantitative Differentiation Evidence vs. Clinical Antifungals and Structural Analogs


Antifungal Agent 76 (23h) Demonstrates 8-256-Fold Potency Improvement Over Lead Compound Noraucuparin

Compound 23h (Antifungal agent 76) exhibited potent antifungal activity with MIC values ranging from 0.25 to 16 μg/mL across a panel of fungal pathogens, representing an 8-fold to 256-fold potency enhancement relative to the natural lead compound noraucuparin [1]. This fold improvement was calculated based on direct MIC comparisons across multiple fungal species tested under identical experimental conditions, establishing compound 23h as a significantly optimized derivative of the biphenyl phytoalexin scaffold [1].

Antifungal drug discovery Biphenyl scaffold optimization Structure-activity relationship

Compound 23h Superior to Fluconazole Against C. albicans and Retains Activity Against Fluconazole-Resistant Strains

In a head-to-head comparative study, compound 23h demonstrated an MIC of 0.125 μg/mL against Candida albicans SC5314, which is 4-fold more potent than fluconazole's MIC of 0.5 μg/mL tested under identical conditions [1]. Critically, against a fluconazole-resistant C. albicans clinical isolate (strain 103), compound 23h maintained potent activity with an MIC of 0.25 μg/mL, whereas fluconazole's MIC escalated dramatically to >64 μg/mL, representing a >256-fold potency advantage for 23h in the resistant context [1].

Azole resistance Candida albicans Antifungal susceptibility testing

Compound 23h vs. Voriconazole: Comparable Potency Against A. fumigatus with Potential Safety Differentiation

Against Aspergillus fumigatus, compound 23h exhibited an MIC of 0.5 μg/mL, which is comparable to voriconazole's MIC of 0.25 μg/mL (within 2-fold) [1]. However, compound 23h demonstrated low inhibition profiles for multiple human cytochrome P450 isoforms including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 (all IC50 >50 μM), whereas the comparator compound 23g showed measurable inhibition of CYP3A4 (IC50 = 2.1 μM) [1]. The study also reported that compound 23h exhibited excellent blood plasma stability [1].

Aspergillus fumigatus Voriconazole comparison CYP450 inhibition

Compound 23h Shows 12.5-Fold Superiority Over Close Analog 23g Against Cryptococcus neoformans

In a direct comparative evaluation within the same analog series, compound 23h (2-F substituted analog) demonstrated an MIC of 0.16 μg/mL against Cryptococcus neoformans H99, whereas its close structural analog 23g exhibited a substantially higher MIC of 2.0 μg/mL [1]. This represents a 12.5-fold potency advantage for compound 23h over 23g against this clinically significant encapsulated yeast pathogen. Both compounds were evaluated under identical broth microdilution conditions following CLSI methodology [1].

Cryptococcus neoformans Structural analog comparison Antifungal potency

Compound 23h Exhibits Comparable Potency to Amphotericin B Against C. neoformans with Lower Mammalian Cytotoxicity

Against Cryptococcus neoformans, compound 23h displayed an MIC of 0.25–1 μg/mL, which is comparable in potency to the positive control amphotericin B [1]. In cytotoxicity assessment using HUVEC normal human cells, compound 23h showed a CC50 value of 19.4 μg/mL after 24-hour incubation as measured by CCK-8 assay, yielding a favorable selectivity margin relative to its antifungal MIC [2]. The study noted that compound 23h exhibited low toxicity to normal human cells in vitro [1].

Cryptococcus neoformans Amphotericin B comparison Selectivity index

Compound 23h Demonstrates Significant Inhibition of Cryptococcus neoformans Virulence Factors

Beyond direct fungicidal activity, compound 23h exhibited significant inhibition against several virulence factors of Cryptococcus neoformans [1][2]. The study reported that compound 23h displays a considerable inhibitory effect on multiple virulence components of this encapsulated yeast pathogen, representing a dual-action profile not observed with conventional azole antifungals that primarily target ergosterol biosynthesis [1]. Favorable pharmacokinetic and drug-like properties were also noted in preliminary characterization [1].

Virulence factor inhibition Cryptococcus neoformans Antifungal mechanism

Antifungal Agent 76 (Compound 23h): Recommended Research Applications Based on Quantitative Evidence


Investigating Non-Azole Antifungal Mechanisms in Fluconazole-Resistant Candida albicans

Compound 23h is ideally suited for studies examining alternative antifungal mechanisms in azole-resistant C. albicans models. Its >256-fold potency advantage over fluconazole against resistant strain 103 (MIC 0.25 μg/mL vs >64 μg/mL) demonstrates that the membrane-disruption mechanism of 23h bypasses the CYP51-mediated resistance pathways that compromise azole efficacy [1]. Researchers studying resistance circumvention strategies or combination therapy approaches with existing azoles should select 23h as a probe compound representing a distinct mechanistic class that retains full activity in resistant contexts [1].

Cryptococcus neoformans Virulence and Host-Pathogen Interaction Studies

Compound 23h is the preferred research tool for cryptococcal infection models requiring both potent antifungal activity and virulence factor interrogation. Its anti-cryptococcal MIC of 0.16–1 μg/mL matches or exceeds that of the clinical comparator amphotericin B, yet the compound additionally demonstrates significant inhibitory effects on multiple C. neoformans virulence factors [1][2]. This dual-action profile—direct killing plus virulence attenuation—enables researchers to simultaneously assess pathogen viability and virulence expression in a single experimental system, a capability not provided by conventional antifungal agents [1].

Structure-Activity Relationship Studies of Biphenyl-Derived Antifungal Scaffolds

For medicinal chemistry programs focused on biphenyl antifungal optimization, compound 23h serves as a critical benchmark compound. The 8-256-fold potency improvement over the lead compound noraucuparin demonstrates successful scaffold optimization [1]. The 12.5-fold potency advantage of 23h over its closest analog 23g against C. neoformans (MIC 0.16 μg/mL vs 2.0 μg/mL) provides a clear structure-activity relationship (SAR) inflection point that researchers can use to guide further analog design [2]. Compound 23h should be included as a positive control in any SAR study evaluating novel biphenyl-based antifungal candidates.

Drug-Drug Interaction Risk Assessment in Combination Antifungal Therapy Models

Compound 23h is the appropriate selection for studies requiring minimal interference from CYP450-mediated drug-drug interactions. Unlike its analog 23g (CYP3A4 IC50 = 2.1 μM), compound 23h exhibits negligible inhibition of major human CYP isoforms including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 (all IC50 >50 μM) [1]. Combined with its excellent blood plasma stability, this profile makes 23h the preferred probe for combination therapy investigations where confounding pharmacokinetic interactions must be minimized to isolate pharmacodynamic synergy effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 76

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.